![molecular formula C13H22N2 B1480492 1-(Tert-Butyl)-4,4-Dimethyl-1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin CAS No. 2091168-27-1](/img/structure/B1480492.png)

1-(Tert-Butyl)-4,4-Dimethyl-1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin

Übersicht

Beschreibung

Pyrrolopyrazine derivatives, which might be structurally similar to the compound you mentioned, are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Synthesis Analysis

While the specific synthesis process for “1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is not available, similar compounds like imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines have been synthesized via one-pot three-component condensations .

Wissenschaftliche Forschungsanwendungen

Entwicklung von antimikrobiellen Wirkstoffen

Die strukturelle Komplexität von 1-(Tert-Butyl)-4,4-Dimethyltetrahydropyrrolo[1,2-a]pyrazin macht es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe. Sein Potenzial wurde in einer Studie hervorgehoben, in der eine verwandte Pyrrolopyrazinverbindung eine breite Wirksamkeit gegen bakterielle und Pilzstämme zeigte . Dies deutet darauf hin, dass unsere Zielverbindung synthetisiert und auf ähnliche Bioaktivitäten getestet werden könnte, was möglicherweise zur Entdeckung neuer Antibiotika oder Antimykotika führt.

Antioxidative Eigenschaften

Verbindungen innerhalb der Pyrrolopyrazin-Familie wurden als potenzielle Antioxidantien identifiziert. Beispielsweise zeigte ein Derivat, das aus Streptomyces sp. extrahiert wurde, nicht-toxische antioxidative Aktivität, die in der Lage ist, freie Radikale abzufangen . Dies deutet darauf hin, dass 1-(Tert-Butyl)-4,4-Dimethyltetrahydropyrrolo[1,2-a]pyrazin auf seine antioxidativen Eigenschaften untersucht werden könnte, die in Pharmazeutika und Nahrungsergänzungsmitteln wertvoll sind, um oxidative Stress-bedingte Krankheiten zu bekämpfen.

Zwischenprodukte für die Medikamentenentwicklung

Die tert-Butylgruppe in der Struktur der Verbindung ermöglicht eine einfache Modifikation, was sie zu einem wertvollen Zwischenprodukt in der Medikamentenentwicklung macht. Piperazinderivate wurden beispielsweise zur Synthese von Verbindungen mit einem breiten Spektrum biologischer Aktivitäten verwendet, einschließlich antibakterieller, antifungaler und Antikrebsaktivitäten . Daher könnte unsere Verbindung als Baustein für die Herstellung neuartiger Therapeutika dienen.

Forschung an halotoleranten Bacillus-Stämmen

Die Forschung an halotoleranten Bacillus-Stämmen hat die Produktion sekundärer Metabolite mit bedeutenden biologischen und pharmazeutischen Anwendungen aufgezeigt. Das Vorhandensein von tert-Butylphenol-Verbindungen in diesen Metaboliten legt nahe, dass unsere Verbindung im Kontext dieser Bakterien untersucht werden könnte, um ihre Rolle und ihren potenziellen Nutzen bei der Produktion bioaktiver Metabolite zu verstehen .

Analyse der Molekülstruktur

Die Molekülstruktur von 1-(Tert-Butyl)-4,4-Dimethyltetrahydropyrrolo[1,2-a]pyrazin kann mit Techniken wie Röntgenbeugung analysiert werden, die Einblicke in ihre dreidimensionale Konformation liefern. Diese Informationen sind essentiell, um die Reaktivität der Verbindung und ihre Wechselwirkungen mit biologischen Zielmolekülen zu verstehen, was für das rationale Arzneimittel-Design von grundlegender Bedeutung ist .

Wirkmechanismus

Target of Action

The primary targets of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are cancer cells . This compound has been evaluated against four types of cancer cells: Hep-2, HepG2, MCF-7, and A375 .

Mode of Action

1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine interacts with its targets through a process known as [4 + 1] cycloaddition . This reaction involves the compound, an aryl aldehyde, and 2-aminopyridine or 2-aminopyrazine . The product of this reaction is an imidazopyrazine derivative .

Biochemical Pathways

It is known that the compound exhibits significant anti-cancer activities .

Result of Action

The result of the action of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is the inhibition of cancer cell growth . In vitro experimental results revealed that this compound is a promising lead with IC 50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .

Vorteile Und Einschränkungen Für Laborexperimente

1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a versatile compound that has many advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is soluble in a variety of solvents, and it has a wide range of applications. However, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable at high temperatures.

Zukünftige Richtungen

1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has many potential applications in the fields of synthetic organic chemistry, material science, and medicine. In the field of synthetic organic chemistry, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be used to synthesize a variety of compounds, including drugs, dyes, and polymers. In the field of material science, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be used to develop new materials with improved properties. In the field of medicine, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be used to develop new drugs with improved pharmacological properties. Additionally, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be used to develop new diagnostic tools, such as imaging agents, and to develop new treatments for various diseases.

Biochemische Analyse

Biochemical Properties

1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s efficacy and potential side effects .

Subcellular Localization

1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its effects . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .

Eigenschaften

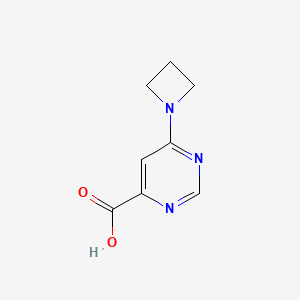

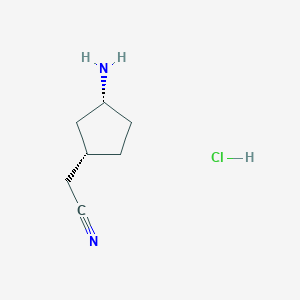

IUPAC Name |

1-tert-butyl-4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-12(2,3)11-10-7-6-8-15(10)13(4,5)9-14-11/h6-8,11,14H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFKDOBTMNVTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CN21)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

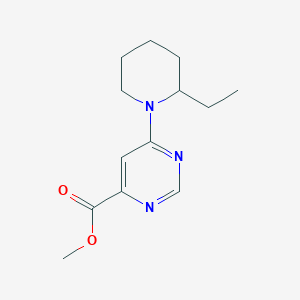

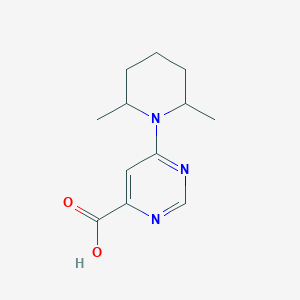

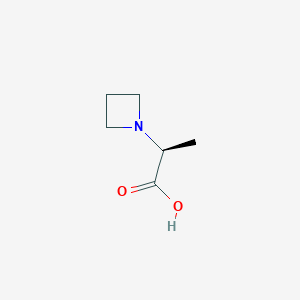

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)

![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)

![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)

![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)